REACTION_CXSMILES
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[NH2:1][NH2:2].[Cl:3][C:4]1[N:5]=[C:6]([N+:12]([O-:14])=[O:13])[C:7]([NH2:11])=[N:8][C:9]=1Cl>C(O)C>[Cl:3][C:4]1[N:5]=[C:6]([N+:12]([O-:14])=[O:13])[C:7]([NH2:11])=[N:8][C:9]=1[NH:1][NH2:2]
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Name
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|
Quantity
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20.9 g
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Type
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reactant
|
Smiles
|
ClC=1N=C(C(=NC1Cl)N)[N+](=O)[O-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the suspension was stirred for 1 hour at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
This solution was cooled to 10°
|
Type
|
ADDITION
|
Details
|
was added portionwise
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Type
|
CUSTOM
|
Details
|
A dark precipitate formed immediately
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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WASH
|
Details
|
the resulting solid washed with ethanol, water, ethyl acetate, ethanol and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C(=NC1NN)N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |